2-[(Cycloheptylamino)methyl]benzoic acid
Description
2-[(Cycloheptylamino)methyl]benzoic acid is a benzoic acid derivative featuring a cycloheptylamine group attached via a methylene bridge to the aromatic ring. The cycloheptyl group may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
2-[(cycloheptylamino)methyl]benzoic acid |
InChI |
InChI=1S/C15H21NO2/c17-15(18)14-10-6-5-7-12(14)11-16-13-8-3-1-2-4-9-13/h5-7,10,13,16H,1-4,8-9,11H2,(H,17,18) |
InChI Key |
AIEBQFWMWMJXBK-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NCC2=CC=CC=C2C(=O)O |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-[(Cycloheptylamino)methyl]benzoic acid with key analogs, focusing on molecular properties, substituent effects, and reported bioactivities:
Key Observations:
Substituent Impact on Bioactivity: The 2-(acetylamino)benzoic acid methyl ester demonstrates significant antitumor activity, suggesting that electron-withdrawing groups (e.g., acetyl, ester) at C2 may enhance cytotoxicity. This raises the possibility that the cycloheptylamino-methyl group in the target compound could modulate similar pathways via steric or hydrophobic interactions.
Structural and Crystallographic Features :
- The planar geometry and hydrogen-bonding networks observed in 2-(2-ethoxy-2-oxoacetamido)benzoic acid suggest that substituents at C2 can influence crystal packing and solubility. The cycloheptyl group in the target compound may disrupt such networks, increasing lipophilicity.
Molecular Weight and Drug-Likeness: The target compound (247.34 g/mol) falls within the acceptable range for oral bioavailability (Lipinski’s rule of five).
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